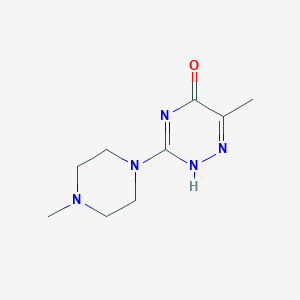![molecular formula C12H13ClF3NO B256008 N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential as a research tool in neuroscience and pharmacology. CTMP is a member of the cathinone family of compounds, which are known for their stimulant properties. In
Mechanism of Action
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide works by inhibiting the dopamine transporter, which is responsible for removing dopamine from the synaptic cleft. By inhibiting this transporter, N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide increases the concentration of dopamine in the synaptic cleft, leading to increased activity in the reward pathway.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has been shown to increase locomotor activity and induce hyperthermia in rodents. It has also been shown to increase extracellular dopamine levels in the nucleus accumbens, a key region in the reward pathway. N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has also been shown to increase the release of glutamate, an excitatory neurotransmitter, in the prefrontal cortex.
Advantages and Limitations for Lab Experiments
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has several advantages as a research tool, including its high potency and selectivity for the dopamine transporter. However, it also has several limitations, including its short duration of action and potential for abuse.
Future Directions
There are several potential future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide. One area of interest is the development of N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide analogs with improved pharmacological properties. Another area of interest is the use of N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide in the study of addiction and other psychiatric disorders. Overall, N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has the potential to be a valuable tool in neuroscience and pharmacology research.
Synthesis Methods
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide can be synthesized by reacting 4-chloro-3-(trifluoromethyl)benzaldehyde with pentanenitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to yield N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has been used as a research tool in neuroscience and pharmacology due to its potential as a dopamine reuptake inhibitor. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and motor function. By inhibiting the reuptake of dopamine, N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide can increase the concentration of dopamine in the brain, leading to increased activity in the reward pathway.
properties
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide |
|---|---|
Molecular Formula |
C12H13ClF3NO |
Molecular Weight |
279.68 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide |
InChI |
InChI=1S/C12H13ClF3NO/c1-2-3-4-11(18)17-8-5-6-10(13)9(7-8)12(14,15)16/h5-7H,2-4H2,1H3,(H,17,18) |
InChI Key |
VKHOTQWHJKOLEF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6E)-6-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B255926.png)

![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)

![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)




![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)



![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)